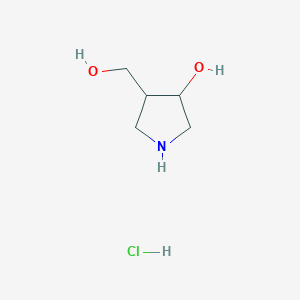
4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 and a molecular weight of 153.61 . It is a useful intermediate for the synthesis of various bioactive molecules .
Synthesis Analysis
The compound has been synthesized in a 51% overall yield by a 1,3-dipolar cycloaddition reaction from the dipolarophile, (E)-3-benzyloxypropenoyl-(2‘S)-bornane-10,2-sultam (5), and the achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (6), without using chromatography and the subsequent reduction with LAH and catalytic hydrogenation .Molecular Structure Analysis
The molecular structure of 4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is characterized by a pyrrolidine ring with a hydroxymethyl group attached . The pyrrolidine ring is a five-membered nitrogen heterocycle .Chemical Reactions Analysis
The synthesis of 4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride involves a 1,3-dipolar cycloaddition reaction, which is a type of pericyclic reaction .Scientific Research Applications
Synthesis of Bioactive Molecules
4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride: serves as a versatile intermediate in the synthesis of various bioactive molecules. Its utility in asymmetric 1,3-dipolar cycloaddition reactions allows for the production of compounds with potential therapeutic effects .
Nucleoside Analogs Production
This compound is pivotal in the creation of novel nucleoside analogs. These analogs, where the nucleobase is linked to the nitrogen of the iminosugar via a 1-oxoethane-1,2-diyl group, are significant for their potential bioactivity and as building blocks for modified oligonucleotides .
Antimetabolites for Cancer Treatment
The synthesis of azanucleosides, a class of analogs that act as antimetabolites, is another application. These compounds have shown different and significant biological activities, including the potential for treating various cancers .
Oligonucleotide Synthesis
4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride: is used in the preparation of short oligonucleotide sequences. It allows for the orthogonal protection of hydroxy functionalities, which is crucial for the phosphoramidite method of oligonucleotide synthesis .
Enzyme Inhibitors
The compound is integral in the synthesis of potent inhibitors of human purine nucleoside phosphorylase, which are currently in clinical trials for the treatment of T- and B-cell cancers, as well as a variety of autoimmune diseases .
Stereoselective Synthesis
It is used in stereoselective cyclization of acyclic intermediates, which is a key step in the synthesis of certain iminosugars. These sugars are important for the subsequent insertion of nucleobases in the development of therapeutic agents .
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been reported to interact with various biological targets, including receptors and enzymes
Mode of Action
It’s known that the pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been found to influence various biochemical pathways, depending on their specific structure and target .
Result of Action
It’s known that pyrrolidine derivatives can have various biological activities, depending on their specific structure and target .
properties
IUPAC Name |
4-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-4-1-6-2-5(4)8;/h4-8H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKQZDCFEDEAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxaspiro[4.6]undecan-2-ylmethanol](/img/structure/B2896362.png)


![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B2896367.png)
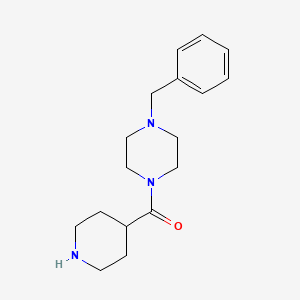

![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2896372.png)
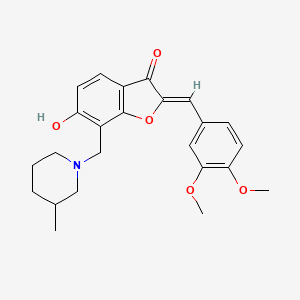
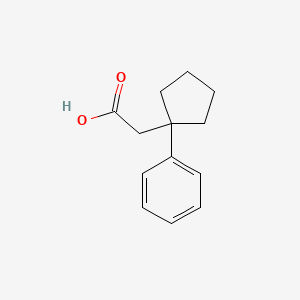
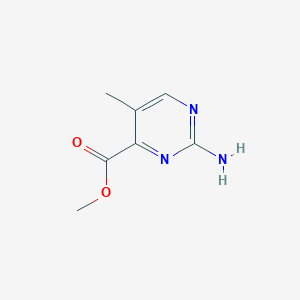
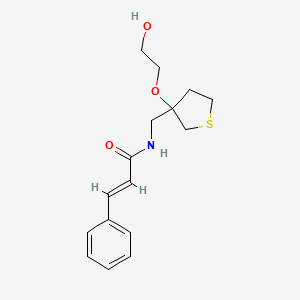
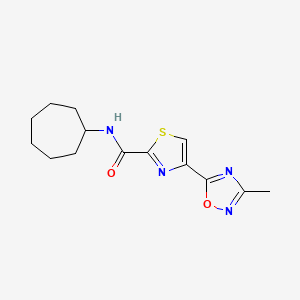
![3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline](/img/structure/B2896383.png)
